molecular formula C9H9F2NO2 B1585924 3-Amino-3-(3,5-difluorophenyl)propanoic acid CAS No. 682804-73-5

3-Amino-3-(3,5-difluorophenyl)propanoic acid

Cat. No.: B1585924
CAS No.: 682804-73-5
M. Wt: 201.17 g/mol
InChI Key: OYIOVKBLAKVZEC-UHFFFAOYSA-N
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Description

3-Amino-3-(3,5-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of beta-alanine, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid in the presence of a base to form 3-(3,5-difluorophenyl)propanoic acid.

    Amination: The carboxylic acid group is then converted to an amine group through a series of reactions involving the formation of an intermediate amide, followed by reduction to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 3-Nitro-3-(3,5-difluorophenyl)propanoic acid.

    Reduction: 3-Amino-3-(3,5-difluorophenyl)propanol.

    Substitution: 3-Amino-3-(3,5-diaminophenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(3,5-difluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving amino acids.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-fluorophenyl)propanoic acid
  • 3-Amino-3-(4-fluorophenyl)propanoic acid
  • 3-Amino-3-(2,4-difluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(3,5-difluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The 3,5-difluoro substitution pattern enhances its stability and binding properties compared to other fluorinated analogs.

Properties

IUPAC Name

3-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIOVKBLAKVZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377655
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-73-5
Record name 3-amino-3-(3,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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